Heteroatom Ring Topology: Both Heteroatoms Co-localized in a Morpholine Ring vs. Segregated Across Two Rings
In 9-Oxa-6-azaspiro[4.5]decane, the oxygen (position 9) and nitrogen (position 6) are both located within the six-membered ring, forming a morpholine substructure spiro-fused to a carbocyclic cyclopentane ring. By contrast, in 1-Oxa-8-azaspiro[4.5]decane (CAS 176-92-1), the oxygen resides in a five-membered tetrahydrofuran ring and the nitrogen occupies a separate six-membered piperidine ring [1]. This structural difference produces distinct vectorial presentation of the hydrogen bond acceptor (oxygen lone pairs) and hydrogen bond donor (N–H) motifs, which are critical determinants of molecular recognition at protein binding sites. Computed molecular descriptors are identical between the two regioisomers (XLogP3 = 0.5, TPSA = 21.3 Ų, HBD = 1, HBA = 2, rotatable bonds = 0), confirming that the differentiation is purely topological [2].
| Evidence Dimension | Heteroatom ring membership and spatial pharmacophore geometry |
|---|---|
| Target Compound Data | O (position 9) and N (position 6) co-localized in a single six-membered morpholine ring; SMILES: C1CCC2(C1)COCCN2 |
| Comparator Or Baseline | 1-Oxa-8-azaspiro[4.5]decane (CAS 176-92-1): O in five-membered tetrahydrofuran ring, N in six-membered piperidine ring; SMILES: C1CC2(CCNCC2)OC1 |
| Quantified Difference | Identical MW (141.21 Da), identical XLogP3 (0.5), identical TPSA (21.3 Ų), identical HBD (1), identical HBA (2), identical rotatable bond count (0); qualitative difference in pharmacophore vector orientation |
| Conditions | Structural analysis based on SMILES, IUPAC nomenclature, and computed PubChem descriptors |
Why This Matters
For procurement decisions, the morpholine-containing 9-oxa-6-azaspiro[4.5]decane scaffold accesses a distinct chemical biology space compared to the 1-oxa-8-azaspiro[4.5]decane scaffold, offering access to intellectual property space that is not crowded by the extensive sigma-1, FAAH, and M1 receptor patent literature associated with 1-oxa-8-azaspiro[4.5]decane derivatives [1].
- [1] Tian, J.; et al. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg. Med. Chem. 2020, 28, 115560. (1-oxa-8-azaspiro[4.5]decane scaffold used as comparator) View Source
- [2] PubChem Compound Summary: CID 17803875 (9-Oxa-6-azaspiro[4.5]decane) vs. CID 21934982 (1-Oxa-8-azaspiro[4.5]decane). Computed XLogP3-AA, TPSA, HBD, HBA, rotatable bond count compared. View Source
